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Abstract
5-Bromopyridine-2-sulfonamide has emerged as a pivotal synthetic intermediate in the

landscape of contemporary drug discovery. Its unique molecular architecture, featuring a

pyridine core functionalized with both a reactive bromine atom and a versatile sulfonamide

group, offers medicinal chemists a powerful platform for generating diverse compound libraries.

The bromine atom serves as a key handle for sophisticated palladium-catalyzed cross-coupling

reactions, enabling the strategic introduction of a wide array of molecular fragments.

Concurrently, the sulfonamide moiety, a classic pharmacophore, imparts favorable

physicochemical properties and provides an additional vector for structural modification. This

guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of

5-Bromopyridine-2-sulfonamide, presenting field-proven protocols and mechanistic insights

to empower researchers in the development of novel therapeutics.

Introduction: The Strategic Value of a Bifunctional
Intermediate
In the quest for novel therapeutic agents, the design of molecular scaffolds that allow for

systematic and efficient exploration of chemical space is paramount. 5-Bromopyridine-2-
sulfonamide (CAS No. 19642-68-3) is a prime example of such a scaffold. Its structure is a

deliberate convergence of three critical components:
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The Pyridine Ring: A nitrogen-containing heterocycle ubiquitous in pharmaceuticals, the

pyridine core influences solubility, metabolic stability, and the ability to form key hydrogen

bonds with biological targets.

The Sulfonamide Group (-SO₂NH₂): A well-established pharmacophore responsible for the

bioactivity of numerous FDA-approved drugs, including antibacterial agents and carbonic

anhydrase inhibitors.[1][2][3] It acts as a potent hydrogen bond donor and acceptor and can

serve as a zinc-binding group in metalloenzymes.[4]

The Bromine Atom: Strategically positioned at the 5-position, this halogen provides a highly

reliable and regioselective site for advanced synthetic transformations, most notably

palladium-catalyzed cross-coupling reactions.[5] This allows for the late-stage introduction of

complexity, a crucial advantage in modern drug development campaigns.

This combination makes 5-Bromopyridine-2-sulfonamide a valuable building block for

creating libraries of compounds aimed at various therapeutic targets, including kinases and

microbes.[6]

Physicochemical Properties
A clear understanding of the fundamental properties of a synthetic intermediate is essential for

its effective use in the laboratory.

Property Value Reference

CAS Number 19642-68-3

Molecular Formula C₅H₅BrN₂O₂S [7]

Molecular Weight 237.08 g/mol

Appearance White to off-white solid [8]

Storage

Store sealed in a dry, cool

environment (2-8°C

recommended)

[9]
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Synthesis of the Core Scaffold: A Reliable and
Scalable Pathway
The most common and efficient synthesis of 5-Bromopyridine-2-sulfonamide begins with the

readily available starting material, 2-amino-5-bromopyridine. The transformation is a robust

two-step process involving a modified Sandmeyer reaction followed by ammonolysis.

Workflow for the Synthesis of 5-Bromopyridine-2-sulfonamide:

2-Amino-5-bromopyridine

Diazonium Salt Intermediate

 1. NaNO₂, HCl, H₂O
 2. <0 °C

5-Bromopyridine-2-sulfonyl chloride

 SO₂, CuCl (cat.), AcOH

5-Bromopyridine-2-sulfonamide

 NH₄OH or NH₃ (aq)

Click to download full resolution via product page

Caption: Synthetic pathway from 2-amino-5-bromopyridine to the target intermediate.

Experimental Protocol: Synthesis of 5-Bromopyridine-2-
sulfonamide
Step 1: Synthesis of 5-Bromopyridine-2-sulfonyl chloride[10][11]
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Diazotization: To a cooled (<0 °C) suspension of 2-amino-5-bromopyridine (1.0 eq) in a

mixture of concentrated hydrochloric acid and acetic acid, a solution of sodium nitrite (1.1 eq)

in water is added dropwise, maintaining the temperature below 0 °C. The reaction is stirred

for 1 hour at this temperature to ensure complete formation of the diazonium salt.

Sulfonylation: In a separate, well-ventilated vessel, a solution of acetic acid and toluene is

saturated with sulfur dioxide (SO₂) gas at 0 °C. A catalytic amount of copper(I) chloride (0.1

eq) is added.

Coupling: The cold diazonium salt solution from step 1 is added slowly to the SO₂-saturated

solution. Vigorous gas evolution (N₂) will be observed. The mixture is stirred for an additional

hour at 0 °C and then allowed to warm to room temperature.

Work-up: The organic layer is separated, washed with water and brine, dried over anhydrous

magnesium sulfate, filtered, and concentrated under reduced pressure to yield 5-

Bromopyridine-2-sulfonyl chloride, which is often used in the next step without further

purification.[12]

Step 2: Synthesis of 5-Bromopyridine-2-sulfonamide

Ammonolysis: The crude 5-Bromopyridine-2-sulfonyl chloride from the previous step is

dissolved in a suitable organic solvent (e.g., THF or Dioxane) and cooled in an ice bath.

Aqueous ammonium hydroxide (excess) is added dropwise to the solution. The reaction is

typically exothermic.

The mixture is stirred for 1-2 hours, allowing it to warm to room temperature.

Purification: The product is isolated by filtration if it precipitates, or by extraction with an

organic solvent (e.g., ethyl acetate) after removal of the reaction solvent. The combined

organic layers are washed, dried, and concentrated. The crude solid can be purified by

recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 5-
Bromopyridine-2-sulfonamide.

The Intermediate in Action: Palladium-Catalyzed
Cross-Coupling
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The synthetic utility of 5-Bromopyridine-2-sulfonamide is most powerfully demonstrated in its

application in palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position

provides a predictable and efficient site for the formation of new carbon-carbon (C-C) and

carbon-nitrogen (C-N) bonds.

Suzuki-Miyaura Coupling: Forging New C-C Bonds
The Suzuki-Miyaura reaction is an indispensable tool for constructing biaryl and heteroaryl-aryl

structures.[13][14] It couples the aryl bromide with an organoboron species, typically a boronic

acid or ester, offering exceptional functional group tolerance and reliability.[15]

Catalytic Cycle of the Suzuki-Miyaura Reaction:

Catalytic Cycle

Pd(0)L₂

Ar-Pd(II)-Br(L₂)

 Oxidative
 Addition
 (Ar-Br)

Ar-Pd(II)-R(L₂) Transmetalation
 (R-B(OR)₂ + Base)

 Reductive
 Elimination

 (Ar-R)

Click to download full resolution via product page

Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

General Protocol: Suzuki Coupling with 5-Bromopyridine-2-sulfonamide
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Setup: To an oven-dried reaction vessel, add 5-Bromopyridine-2-sulfonamide (1.0 eq), the

desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%),

and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., Argon or

Nitrogen) three times.

Solvent Addition: Degassed solvents (e.g., a mixture of Dioxane/Water or

Toluene/Ethanol/Water) are added via syringe.

Reaction: The mixture is heated (typically 80-110 °C) and stirred until reaction completion is

confirmed by TLC or LC-MS analysis.

Work-up and Purification: After cooling, the reaction mixture is diluted with water and

extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are

washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is then

purified by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N
Linkages
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a

general and mild method for forming C-N bonds.[16][17] This reaction is critical for introducing

diverse amine functionalities, which are key components of many bioactive molecules.[18]

Catalytic Cycle of the Buchwald-Hartwig Amination:
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Catalytic Cycle

Pd(0)L

Ar-Pd(II)-Br(L)

 Oxidative
 Addition
 (Ar-Br) Ar-Pd(II)-NR₂(L)

 Amine Coordination
 & Deprotonation
 (R₂NH + Base)

[Ar-Pd(II)-Br(L)(R₂NH)]

 Reductive
 Elimination
 (Ar-NR₂)

Click to download full resolution via product page

Caption: Key mechanistic steps in the Buchwald-Hartwig amination reaction.

General Protocol: Buchwald-Hartwig Amination of 5-Bromopyridine-2-sulfonamide

Setup: In a glovebox or under an inert atmosphere, a reaction tube is charged with a

palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g.,

Xantphos or XPhos, 2-5 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or

K₃PO₄, 1.4-2.0 eq).[19]
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5-Bromopyridine-2-sulfonamide (1.0 eq) and the desired primary or secondary amine (1.2

eq) are added.

Solvent and Reaction: Anhydrous, degassed solvent (e.g., Toluene or Dioxane) is added,

and the tube is sealed. The mixture is heated (typically 90-110 °C) with stirring for the

required duration (monitored by LC-MS).

Work-up and Purification: The reaction is cooled, quenched carefully with water, and

extracted with an organic solvent. The organic phase is washed, dried, and concentrated.

Purification is achieved via flash column chromatography to isolate the desired N-aryl

product.

Applications in Drug Discovery Programs
The derivatives of 5-Bromopyridine-2-sulfonamide are prevalent in modern medicinal

chemistry literature, often serving as core structures for various enzyme inhibitors and receptor

modulators.

Kinase Inhibitors: The ability to generate vast libraries by varying the substituents at the 5-

position via Suzuki coupling allows for the fine-tuning of interactions within the ATP-binding

pocket of protein kinases, a major class of oncology targets.

Antimicrobial Agents: The sulfonamide moiety is a classic antibacterial pharmacophore.

Combining this with a diversifiable pyridine core allows for the synthesis of novel sulfa drugs

to combat resistant bacterial strains.[20][21]

Carbonic Anhydrase Inhibitors: Pyridine sulfonamides are actively investigated as inhibitors

of carbonic anhydrases, particularly isoforms like hCA IX and hCA XII, which are implicated

in cancer.[4][22] The bromo-substituent provides a convenient point for attaching moieties

that can confer isoform selectivity.

Conclusion and Future Outlook
5-Bromopyridine-2-sulfonamide is more than just a chemical reagent; it is a strategic tool for

accelerating drug discovery. Its dual functionality allows for the convergent and efficient

synthesis of complex molecules with high potential for biological activity. The reliability of

palladium-catalyzed transformations at the bromide position, coupled with the proven
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pharmacological relevance of the pyridine sulfonamide core, ensures that this intermediate will

remain a staple in the synthetic chemist's toolbox. As the demand for novel, highly specific, and

potent therapeutics continues to grow, the strategic application of versatile building blocks like

5-Bromopyridine-2-sulfonamide will be indispensable in navigating the challenges of modern

pharmaceutical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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